molecular formula C21H18OS B156046 S-trityl ethanethioate CAS No. 1727-15-7

S-trityl ethanethioate

Cat. No. B156046
CAS RN: 1727-15-7
M. Wt: 318.4 g/mol
InChI Key: GUGBTNQSFAFZSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of small molecules with multiple active centers, which are useful synthons in the creation of various products. For instance, the paper titled "The Preparation of Triethyl Ethane-1,1,2-Tricarboxylate and its Application in Synthesis" discusses a molecule with polyester groups that is widely used in the synthesis of cosmetics and pharmaceuticals . Although this does not directly describe the synthesis of S-trityl ethanethioate, it suggests that similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of S-trityl ethanethioate is not analyzed in the provided papers. However, the structure of related compounds, such as 1,1,1-tris(hydroxymethyl)ethane, is mentioned as a tripod ligand with multiple O-donor sites, which is suitable for facilitating various cross-coupling reactions . This implies that the molecular structure of S-trityl ethanethioate, if similar, could also exhibit properties conducive to bonding and reactions with other molecules.

Chemical Reactions Analysis

The first paper describes 1,1,1-tris(hydroxymethyl)ethane as a ligand in copper-catalyzed cross-coupling reactions with aryl iodides, amides, thiols, and phenols . This indicates that compounds with similar structural features may also participate in cross-coupling reactions, which could be relevant to the chemical behavior of S-trityl ethanethioate.

Physical and Chemical Properties Analysis

The physical and chemical properties of S-trityl ethanethioate are not directly addressed in the provided papers. However, the papers do highlight the importance of small molecules with active centers in synthesis, suggesting that S-trityl ethanethioate may also possess such properties that make it a valuable synthon in various chemical processes .

Scientific Research Applications

Deprotection of Trityl Thioethers

S-trityl ethanethioate plays a critical role in the deprotection of trityl thioethers, amines, and ethers. A study presented a room-temperature deprotection method based on the coupling of metal acid catalysis and sodium borohydride reduction. This method efficiently cleaves trityl thioethers of simple thiols and amino and hydroxy thiols, facilitating one-pot procedures to produce free thiols. The research highlighted the selective deprotection capabilities of this method for pertritylated amino and hydroxy thiols, demonstrating its utility in synthetic organic chemistry (Maltese, 2001).

Applications in Bioconjugation and Cross-linking

Further expanding its applications, S-trityl ethanethioate derivatives are utilized in bioconjugation, cross-linking, and fluorescence applications. The ease of forming a stabilized cation by trityl groups, along with additional peripheral functionalities, underscores the versatility of S-trityl ethanethioate derivatives in chemical biology and materials science. These applications showcase the compound's potential in enhancing analytical and synthetic capabilities in various scientific fields (Shchepinov & Korshun, 2003).

Synthesis and Characterization

The synthesis and characterization of tritylthio derivatives, including 1-bromo-3-tritylthiopropane and 2-(tritylthio)-ethanethiol, highlight the compound's significance in chemical synthesis. These studies provide insight into the structural and spectroscopic properties of tritylthio derivatives, contributing to the understanding of their stability and reactivity in various chemical contexts. The characterization of these compounds through spectroscopic methods and crystallography aids in the exploration of their potential applications in synthetic chemistry and material science (Tigaa & de Bettencourt-Dias, 2017).

Photocatalytic Cleavage

Recent advancements in photocatalytic cleavage of trityl protected thiols and alcohols under pH-neutral conditions have opened new avenues for the application of S-trityl ethanethioate derivatives. This method, requiring only a suitable photocatalyst and light, is orthogonal to several functionalities, including acid-labile protective groups. It enables direct conversion of trityl protected thiols into unsymmetrical disulfides or selenylsulfides and cleavage of trityl resins in solid-phase organic synthesis. This development underscores the compound's utility in facilitating selective and efficient synthetic transformations (Murakami, Brudy, Bachmann, Takemoto, & Pieber, 2022).

Future Directions

S-trityl compounds, including S-trityl ethanethioate, have potential applications in various fields. For instance, they have been used in the synthesis of new inhibitors of Eg5, a human kinesin involved in the formation of the bipolar spindle . They also have potential applications in cancer therapy .

properties

IUPAC Name

S-trityl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18OS/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGBTNQSFAFZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938192
Record name S-(Triphenylmethyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-trityl ethanethioate

CAS RN

1727-15-7
Record name Ethanethioic acid, S-(triphenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1727-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC66470
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-(Triphenylmethyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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